molecular formula C7H10Cl4N2 B7954475 (3,4-Dichlorobenzyl)hydrazine dihydrochloride

(3,4-Dichlorobenzyl)hydrazine dihydrochloride

Cat. No.: B7954475
M. Wt: 264.0 g/mol
InChI Key: XCXDMKYLGBYRNK-UHFFFAOYSA-N
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Description

(3,4-Dichlorobenzyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H9Cl3N2. It is a derivative of hydrazine, featuring a benzyl group substituted with two chlorine atoms at the 3 and 4 positions. This compound is commonly used in various chemical reactions and has applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorobenzyl)hydrazine dihydrochloride typically involves the reaction of 3,4-dichlorobenzyl chloride with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified by recrystallization from ethanol to obtain the dihydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorobenzyl)hydrazine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azides, while reduction can produce hydrazones .

Scientific Research Applications

(3,4-Dichlorobenzyl)hydrazine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3,4-Dichlorobenzyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dichlorobenzyl)hydrazine hydrochloride
  • (3,4-Dichlorophenyl)hydrazine hydrochloride
  • (3,4-Dichlorobenzyl)amine hydrochloride

Uniqueness

(3,4-Dichlorobenzyl)hydrazine dihydrochloride is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .

Properties

IUPAC Name

(3,4-dichlorophenyl)methylhydrazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8Cl2N2.2ClH/c8-6-2-1-5(4-11-10)3-7(6)9;;/h1-3,11H,4,10H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXDMKYLGBYRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CNN)Cl)Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl4N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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